Methyl 3-(1-Pyrrolidinyl)benzoate

描述

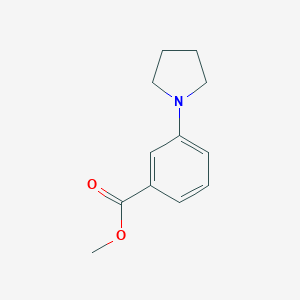

Methyl 3-(1-Pyrrolidinyl)benzoate is a chemical compound with the molecular formula C12H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a pyrrolidine group at the meta position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-Pyrrolidinyl)benzoate typically involves the esterification of 3-(1-Pyrrolidinyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-(1-Pyrrolidinyl)benzoic acid+MethanolAcid CatalystMethyl 3-(1-Pyrrolidinyl)benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

化学反应分析

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(1-pyrrolidinyl)benzoic acid (Figure 1):

Conditions :

Products :

Mechanism :

Nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride-based reagents:

Reagents & Conditions :

- Lithium Aluminum Hydride (LiAlH₄) : Anhydrous THF, 0–25°C, 2 hours.

- Sodium Borohydride (NaBH₄) : Requires activation with iodine or BF₃·Et₂O .

Products :

Table 1: Comparison of Reducing Agents

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 78 |

| NaBH₄ + BF₃ | THF | 30–50°C | 70 |

Nitration

Electrophilic aromatic nitration occurs regioselectively at the meta position relative to the ester group :

Conditions :

Product :

Mechanism :

The electron-withdrawing ester group directs nitration to the meta position via resonance stabilization of the intermediate arenium ion.

Oxidation of the Pyrrolidine Ring

The pyrrolidinyl group undergoes oxidation to form a ketone or lactam under strong oxidizing conditions :

Reagents :

Products :

- 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid (yield: 60%) .

- Over-oxidation to carboxylic acids possible with prolonged reaction times.

Nucleophilic Substitution at Pyrrolidine

The pyrrolidine nitrogen participates in alkylation or acylation reactions:

Examples :

- Alkylation : Reaction with methyl iodide (CH₃I) in DMF, K₂CO₃, 60°C .

- Acylation : Acetic anhydride, pyridine, 25°C .

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings for biaryl synthesis :

Conditions :

Substrates :

Product :

Photochemical Reactions

UV irradiation induces radical-based reactions, particularly in the presence of photosensitizers :

Conditions :

Products :

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Methyl 3-(1-Pyrrolidinyl)benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations. This property is particularly valuable in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

2. Medicinal Chemistry

- The compound is being investigated for its potential therapeutic applications. Studies have indicated that derivatives of this compound may exhibit pharmacological activities, including:

- Antidepressant Effects : Research suggests that compounds with similar structures may interact with neurotransmitter systems, potentially offering antidepressant properties .

- Neuroprotective Properties : Some studies have explored the neuroprotective effects of pyrrolidine derivatives, indicating their potential in treating neurodegenerative diseases .

3. Biological Activity

- The compound has been studied for its antimicrobial and anti-inflammatory properties. Preliminary investigations show that it can inhibit certain bacterial strains and modulate inflammatory pathways, making it a candidate for further exploration in drug development .

Case Studies

Industrial Applications

This compound is also explored for its potential use in industrial applications:

- Agrochemicals : Its derivatives could be used in the formulation of pesticides or herbicides due to their biological activity.

- Specialty Chemicals : The compound may find applications in producing specialty chemicals for various industries, including cosmetics and fragrances.

作用机制

The mechanism of action of Methyl 3-(1-Pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes .

相似化合物的比较

Similar Compounds

Methyl 3-(3-Methyl-3-Pyrrolidinyl)benzoate: Similar structure with an additional methyl group on the pyrrolidine ring.

Ethyl 3-(1-Pyrrolidinyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.

3-(1-Pyrrolidinyl)benzoic acid: The carboxylic acid precursor of Methyl 3-(1-Pyrrolidinyl)benzoate.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an ester and a pyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

生物活性

Methyl 3-(1-pyrrolidinyl)benzoate, a compound characterized by its unique structure incorporating a pyrrolidine ring, has garnered attention for its biological activities. This article explores the compound's biological properties, including its antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid with a pyrrolidine moiety. The presence of the pyrrolidine ring is significant as it can mimic the structure of natural ligands, enhancing its ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrrolidine structures. For instance, derivatives similar to this compound have shown promising antibacterial activity against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | 6.25–12.5 μg/mL |

| Other Pyrrolidine Derivatives | Pseudomonas aeruginosa, Bacillus subtilis | 2.18–3.08 μM |

The above table illustrates that this compound exhibits effective antibacterial properties comparable to other pyrrolidine derivatives, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. A study evaluating the cytotoxic effects of methyl benzoate derivatives found that while some compounds showed mild toxicity, others exhibited significant cytotoxic effects on human cell lines.

| Compound | Cell Line Tested | LC50 (µg/mL) |

|---|---|---|

| This compound | Human kidney cells | >100 |

| Methyl Benzoate (Control) | Colon cells | 75 |

In this context, this compound demonstrated a favorable safety profile with an LC50 greater than 100 µg/mL in human kidney cells, indicating lower toxicity compared to other benzoate derivatives .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules. The pyrrolidine ring enhances binding affinity to various receptors, potentially modulating enzymatic activities and signaling pathways.

Case Studies and Applications

Several case studies have explored the therapeutic applications of similar compounds:

- Antibacterial Applications : A case study on the use of pyrrolidine derivatives in veterinary medicine highlighted their effectiveness as feed additives to promote animal health by preventing bacterial infections .

- Pesticidal Properties : Research has indicated that methyl benzoate derivatives can serve as green pesticides, targeting a range of insect pests while exhibiting low toxicity to non-target organisms .

属性

IUPAC Name |

methyl 3-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJUYMBYOGDTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428084 | |

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186086-71-5 | |

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。